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Introduction

Tetravinylsilane [Si(CH=CH:)4] is a volatile organosilicon compound with a tetrahedral
arrangement of four vinyl groups around a central silicon atom. Its unique electronic and
structural properties make it a subject of interest in materials science and organometallic
chemistry. Quantum chemical calculations provide a powerful theoretical framework for
understanding the molecular structure, vibrational properties, and reactivity of tetravinylsilane
at the atomic level. This guide offers a detailed overview of the theoretical methodologies and
computational data pertinent to this molecule, aimed at researchers and professionals in
relevant scientific fields.

The primary computational approach discussed herein is Density Functional Theory (DFT), a
robust method for calculating the electronic structure of many-body systems. Specifically,
calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set,
which has been shown to provide a good balance between accuracy and computational cost
for a wide range of molecules.

Molecular Structure and Geometry Optimization

The first step in the computational analysis of a molecule is to determine its most stable three-
dimensional structure, known as the equilibrium geometry. This is achieved through a process
called geometry optimization, where the total energy of the molecule is minimized with respect
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to the positions of its atoms.[1][2] This process yields key structural parameters such as bond
lengths and bond angles.

While specific computational studies providing a detailed optimized geometry for
tetravinylsilane are not readily available in the published literature, the general procedure
would involve using a quantum chemistry software package to find the lowest energy
conformation. Experimental techniques like gas-phase electron diffraction (GED) are also
employed to determine the structure of molecules in the gas phase, free from intermolecular
interactions. However, to date, no GED studies for tetravinylsilane have been reported.

For illustrative purposes, a general workflow for geometry optimization is presented below.
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A general workflow for molecular geometry optimization.

Vibrational Analysis: Infrared and Raman
Spectroscopy

Vibrational spectroscopy is a powerful technique for identifying molecules and probing their
chemical bonds. The vibrational frequencies of a molecule can be calculated computationally
and compared with experimental data from infrared (IR) and Raman spectroscopy. These
calculations are typically performed at the optimized geometry and can aid in the assignment of
experimentally observed vibrational bands to specific molecular motions.

A comprehensive study of the vibrational spectrum of tetravinylsilane was conducted by G.
Davidson in 1971, providing a nearly complete assignment of its infrared and Raman active
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modes. The experimental data from this study serves as a critical benchmark for any
theoretical calculations. The study found little evidence of significant interaction between the
silicon 3d-orbitals and the vinyl 1t-electrons based on the vibrational frequencies.

The following table summarizes the experimentally observed vibrational frequencies for

tetravinylsilane.
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Vibrational Mode Frequency (cm~1) Symmetry Description
Symmetric C-H
v(C-H) 3055 A1
stretch
Asymmetric C-H
v(C-H) 3055 E
stretch
Asymmetric C-H
v(C-H) 3055 T2
stretch
Symmetric C=C
v(C=C) 1592 A1
stretch
Asymmetric C=C
v(C=C) 1592 E
stretch
Asymmetric C=C
v(C=C) 1592 T2
stretch
0(CH2) 1405 A1 CHz scissoring
0(CH2) 1405 E CHz scissoring
0(CH2) 1405 T2 CHz scissoring
In-plane C-H
0(=C-H) 1265 T2 _
deformation
In-plane C-H
0(=C-H) 1265 E _
deformation
w(CH2) 1008 T2 CHz2 wagging
w(CH?2) 1008 A1 CH2 wagging
T(CH2) 955 T2 CHz twisting
T(CH2) 955 E CHz twisting
] Symmetric Si-C
V(Si-C) 680 A1
stretch
) Asymmetric Si-C
v(Si-C) 680 T2
stretch
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p(CH2) 590 T2 CHz rocking
Si-C skeletal
Skeletal 350 E _
deformation
Si-C skeletal
Skeletal 160 T2 )
deformation
Torsion ~100 T1 C-C torsion (inactive)

Data extracted from Davidson, G. (1971). The vibrational spectrum of tetravinylsilane.
Spectrochimica Acta Part A: Molecular Spectroscopy, 27(7), 1161-1169.

Electronic Properties: HOMO-LUMO Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and
spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest
Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of
the HOMO is related to the molecule's ability to donate electrons, while the energy of the
LUMO is related to its ability to accept electrons. The energy difference between the HOMO
and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical
reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

While specific calculated HOMO and LUMO energies for tetravinylsilane are not available in
the literature, the general methodology for their calculation is well-established. These values

are typically obtained from the output of a DFT calculation.
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Schematic of HOMO, LUMO, and the HOMO-LUMO gap.

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to
further quantify the chemical behavior of tetravinylsilane. These descriptors provide insights
into the molecule's electrophilicity, hardness, and chemical potential.

e Chemical Potential (u): Represents the escaping tendency of an electron from an equilibrium
system. It is calculated as p = (E_HOMO + E_LUMO) / 2.

o Chemical Hardness (n): Measures the resistance to charge transfer. It is calculated as n =
(E_LUMO - E_HOMO) / 2.

o Global Electrophilicity Index (w): Quantifies the ability of a molecule to accept electrons. It is
calculated as w = p2/ (2n).

Atomic Charges and Population Analysis

To understand the distribution of electron density within the molecule, a population analysis can
be performed. The Mulliken population analysis is a common method used to assign partial
atomic charges to each atom in a molecule. These charges can provide insights into the
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molecule's polarity and potential sites for electrophilic or nucleophilic attack. It is important to
note that Mulliken charges are known to be sensitive to the choice of basis set.

Experimental Protocols
Quantum Chemical Calculations

The theoretical data presented in this guide would be obtained using the following general
computational protocol:

e Molecular Structure Input: The initial 3D structure of tetravinylsilane is constructed using a
molecular modeling program.

o Geometry Optimization: The structure is then optimized using a specified level of theory, for
example, DFT with the B3LYP functional and the 6-311++G(d,p) basis set, to find the
minimum energy conformation.

 Vibrational Frequency Calculation: At the optimized geometry, a frequency calculation is
performed to obtain the harmonic vibrational frequencies, IR intensities, and Raman
activities. The absence of imaginary frequencies confirms that the structure is a true

minimum.

» Electronic Property and Reactivity Descriptor Calculation: From the output of the DFT
calculation, the HOMO and LUMO energies are extracted. These are then used to calculate
the chemical potential, chemical hardness, and global electrophilicity index.

e Population Analysis: A Mulliken population analysis is performed to determine the partial
atomic charges.

All calculations would be carried out using a standard quantum chemistry software package
such as Gaussian, Q-Chem, or ORCA.

Vibrational Spectroscopy

The experimental vibrational spectra of tetravinylsilane, as reported by Davidson (1971), were
obtained using the following techniques:
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« Infrared (IR) Spectroscopy: The IR spectrum of tetravinylsilane was likely recorded in the
gas phase or as a neat liquid between salt plates using a dispersive or Fourier-transform
infrared spectrometer.

e Raman Spectroscopy: The Raman spectrum was likely obtained by irradiating a liquid
sample of tetravinylsilane with a monochromatic laser source and detecting the inelastically
scattered light.

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to understanding the
fundamental properties of tetravinylsilane. While a comprehensive computational study with
detailed quantitative data for this specific molecule is not yet prevalent in the scientific
literature, the methodologies for such an analysis are well-established. The experimental
vibrational data provides a solid foundation for future computational work that could further
elucidate the electronic structure and reactivity of this interesting organosilicon compound. This
guide provides the necessary theoretical background and a summary of the available
experimental data to aid researchers in their study of tetravinylsilane and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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